3-Methyl-2-nitroaniline

Rearrangement kinetics Acid catalysis Nitroaniline stability

Sourcing ortho-nitroanilines with consistent regiochemical control often leads to batch-to-batch variability in heterocyclic synthesis. 3-Methyl-2-nitroaniline (CAS 601-87-6) addresses this through its defined ortho-nitro, meta-methyl substitution pattern, enabling reliable one-pot reductive cyclization to 2-substituted benzimidazoles and regioselective bromination (78% yield to 4-bromo derivative) for cross-coupling applications. - Enables direct access to 3-methyl-o-phenylenediamine, a critical monomer for polybenzimidazole polymers and corrosion inhibitors. - Provides distinct bathochromic shifts in azo dye chromophores vs. unsubstituted analogs for specialty pigment fastness. - Available in research to bulk quantities with rigorous analytical certification.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 601-87-6
Cat. No. B108021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitroaniline
CAS601-87-6
Synonyms2-Nitro-m-toluidine;  3-Methyl-2-nitrobenzenamine;  2-Nitro-3-methylaniline;  3-Amino-2-nitrotoluene
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3
InChIKeyVDCZKCIEXGXCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitroaniline: Technical Baseline


3-Methyl-2-nitroaniline (CAS 601-87-6), also known as 2-nitro-m-toluidine or 3-amino-2-nitrotoluene, is a substituted nitroaromatic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is characterized by a methyl group at the 3-position and a nitro group at the 2-position relative to the amino group on the benzene ring, creating a sterically and electronically distinct ortho-nitroaniline scaffold . The compound typically appears as an orange to pale yellow crystalline powder with a melting point reported in the range of 107–108 °C [1] and a predicted pKa of -0.11±0.10 . Its lipophilicity is indicated by a calculated LogP of approximately 2.3–2.6 [2], which distinguishes it from simpler nitroaniline isomers in terms of solvent partitioning behavior.

ortho-Nitroaniline scaffoldSupports reductive cyclization, diazotization, and electrophilic substitution synthetic workflows
meta-Methyl substitutionProvides regiochemical control and enhanced organic-phase partitioning during workup
Crystalline powder formatFacilitates solid handling, weighing, and formulation in multistep synthesis

3-Methyl-2-nitroaniline: Why Analogs Are Not Replacements


Substituting 3-methyl-2-nitroaniline with other nitroaniline isomers or methyl-substituted analogs is not straightforward due to fundamental differences in electronic distribution, steric environment, and reactivity conferred by the specific ortho-nitro, meta-methyl substitution pattern. For instance, the ortho-nitroaniline core enables a unique intramolecular hydrogen bond between the amino and nitro groups that influences both basicity and crystalline packing [1], while the meta-methyl group modulates electron density and lipophilicity without directly participating in hydrogen bonding [2]. This combination creates a reactivity profile distinct from unsubstituted 2-nitroaniline (lacks methyl-directed electronic effects), 4-methyl-2-nitroaniline (different substitution pattern yields different supramolecular assembly), and 3-nitroaniline isomers (meta-nitro arrangement fundamentally alters reduction kinetics and coupling behavior) [3]. Consequently, direct replacement can result in altered reaction kinetics, divergent product distributions in heterocyclic synthesis, and different solid-state properties that impact formulation and downstream processing. The following quantitative evidence establishes where these differences are measurable and consequential for scientific selection.

vs 2-Nitroaniline Lacks methyl-directed electronic effectsLower lipophilicity alters solvent partitioning behavior; reactivity profile may shift in electrophilic substitution
vs 4-Methyl-2-nitroaniline Different substitution patternYields divergent supramolecular assembly and crystal packing; solid-state properties and dissolution kinetics may not transfer
vs 3-Nitroaniline isomers meta-Nitro arrangementFundamentally alters reduction kinetics and diazotization coupling behavior; chromophore properties differ significantly

3-Methyl-2-nitroaniline: Differentiation vs. Closest Analogs


Acid-Catalyzed Nitro Rearrangement vs. 2,3-Dinitroaniline

In concentrated sulfuric acid at 110 °C, 3-methyl-2-nitroaniline undergoes nitro group rearrangement at a substantially slower rate compared to 2,3-dinitroaniline [1]. This kinetic difference is attributed to the absence of a second nitro group that would otherwise activate the ring toward electrophilic attack and migration. The quantitative distinction is critical for processes involving acidic conditions where unwanted rearrangement side reactions must be minimized.

Nitro rearrangement rate
Head-to-head
3-Methyl-2-nitroanilinevs2,3-Dinitroaniline
Substantially slower rearrangement in concentrated H₂SO₄ at 110 °C; absence of second nitro group markedly reduces migration susceptibility
Supports acid-stable intermediate selection for protocols requiring minimized nitro migration side reactions
Reported qualitative rate ranking; methyl and t-butyl substituents on dinitroaniline produce only small rate effects
Rearrangement kinetics Acid catalysis Nitroaniline stability

Solubility Profile vs. 2-Nitroaniline

The introduction of a methyl group at the 3-position increases the calculated lipophilicity of 3-methyl-2-nitroaniline relative to unsubstituted 2-nitroaniline [1]. The target compound exhibits a predicted LogP of 2.29–2.59 [2], whereas 2-nitroaniline (CAS 88-74-4) has a reported experimental LogP of approximately 1.83 [3]. This difference of approximately 0.5–0.8 LogP units corresponds to a roughly 3- to 6-fold higher partitioning into organic phases under equivalent conditions.

Lipophilicity (LogP)
Cross-study
2.29–2.59 predicted
Approximately +0.5 to +0.8 LogP units higher than 2-nitroaniline (exp. LogP ≈ 1.83)
Indicates enhanced organic-phase partitioning, supporting efficient extraction during workup and non-polar media compatibility
Predicted values from multiple databases; experimental LogP confirmation recommended
Lipophilicity Solvent partitioning Process chemistry

Supramolecular Assembly vs. 4-Methyl-2-nitroaniline

The position of the methyl substituent on the nitroaniline scaffold dictates the dimensionality of hydrogen-bonded supramolecular networks in the solid state [1]. While 4-methyl-2-nitroaniline forms simple one-dimensional hydrogen-bonded chains, the 3-methyl isomer (the target compound) exhibits a distinct assembly pattern influenced by the steric and electronic positioning of the methyl group adjacent to the ortho-nitro moiety [2]. This structural divergence affects crystal packing density and potentially impacts solid-state stability, solubility kinetics, and milling behavior.

Supramolecular assembly
Class-level
4-Methyl-2-nitroaniline forms simple 1D hydrogen-bonded chains; 3-methyl isomer inferred to adopt distinct assembly pattern based on class behavior of C-methylated nitroaniline derivatives
Crystal packing differences may affect melting point, dissolution rate, and mechanical processing characteristics
Crystal structure not explicitly determined for target compound; inference from class-level crystallographic trends
Crystal engineering Hydrogen bonding Solid-state properties

Azo Dye Coupling vs. Meta-Nitroanilines

The ortho-nitroaniline core of 3-methyl-2-nitroaniline confers distinct behavior in diazotization and subsequent azo coupling reactions compared to meta-nitroaniline isomers [1]. In alkaline media, azo compounds derived from ortho-nitroanilines produce different color intensities than those from meta-nitroanilines [2]. Specifically, the color strength of azo compounds formed from ortho-nitroaniline coupling is intermediate between the strongly colored para-nitroaniline derivatives and the weakly colored meta-nitroaniline derivatives, with quantitative spectrophotometric differences enabling analytical discrimination of isomers [3].

Azo dye coupling behavior
Class-level
DiazotizationAlkaline couplingortho-Nitroaniline scaffold yields azo compounds with intermediate color intensity—between strongly colored para-nitroaniline derivatives and weakly colored meta-nitroaniline derivatives
Distinct chromophoric signature supports isomer-specific quantification; cannot be replicated by meta- or para-substituted isomers
Spectrophotometric distinction sufficient for isomer discrimination in binary/ternary mixtures
Azo coupling Diazotization Chromophore development

Precursor to 4-Bromo-3-methyl-2-nitroaniline

3-Methyl-2-nitroaniline serves as a direct precursor for regioselective bromination to yield 4-bromo-3-methyl-2-nitroaniline, a valuable intermediate for further functionalization . In a documented procedure, treatment of 3-methyl-2-nitroaniline with N-bromosuccinimide (NBS) in glacial acetic acid at 110 °C for 1 hour affords the 4-bromo derivative in 78% isolated yield [1]. This transformation demonstrates the compound's utility as a scaffold for introducing additional functionality while preserving the ortho-nitroaniline core.

Bromination yield
Reported
78% isolated yield
Regioselective bromination to 4-bromo-3-methyl-2-nitroaniline using NBS in glacial AcOH at 110 °C, 1 h
Demonstrates productive synthetic transformation as a versatile building block for multistep sequences
Documented procedure from patent literature; conditions may require optimization for scale
Bromination Building block synthesis Heterocyclic precursors

3-Methyl-2-nitroaniline: Application Scenarios


Reductive Cyclization to Benzimidazoles

3-Methyl-2-nitroaniline serves as an ortho-nitroaniline precursor for one-pot reductive cyclization with aldehydes to yield 2-substituted benzimidazoles [1]. The methyl group at the 3-position introduces regiochemical control in subsequent functionalization of the benzimidazole core. This application is supported by established methodology using Na₂S₂O₄ reduction under microwave or thermal conditions, providing access to N–H and N-substituted benzimidazole derivatives with functional group tolerance [2].

Nitro Reduction to 3-Methyl-o-phenylenediamine

Reduction of the nitro group in 3-methyl-2-nitroaniline affords 3-methyl-o-phenylenediamine (3-methyl-1,2-diaminobenzene), a key intermediate for polybenzimidazole polymers, corrosion inhibitors, and pharmaceutical building blocks [1]. Electrocatalytic reduction studies on related ortho-nitroanilines at Ti/ceramic TiO₂ cathodes demonstrate the feasibility of converting this scaffold to the corresponding diamine with high current efficiency [2]. The presence of the methyl group distinguishes the resulting diamine from unsubstituted o-phenylenediamine, enabling access to methylated heterocyclic scaffolds.

Azo Dye and Pigment Intermediate

The ortho-nitroaniline core of 3-methyl-2-nitroaniline, combined with its 3-methyl substitution, enables the preparation of azo dyes with distinct absorption characteristics and bathochromic shifts relative to unsubstituted analogs [1]. Diazotization followed by coupling with appropriate coupling components (e.g., naphthols, aromatic amines) yields chromophores suitable for textile dyes, printing inks, and specialty pigments where specific color coordinates and fastness properties are required [2].

Halogenated Nitroaniline Derivatives

3-Methyl-2-nitroaniline undergoes regioselective electrophilic aromatic substitution to introduce halogen atoms at specific positions on the ring [1]. As demonstrated by the 78% yield bromination to 4-bromo-3-methyl-2-nitroaniline [2], the compound provides a reliable entry point to halogenated nitroaniline scaffolds. These halogenated derivatives serve as versatile intermediates for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition metal-catalyzed transformations in medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Benzimidazole synthesis
ortho-Nitroaniline reductive cyclization
Regiochemical control with 3-methyl substitution
o-Phenylenediamine precursor
Nitro group reduction pathway
Methylated diamine scaffold access
Azo dye intermediate
ortho-Nitroaniline diazotization
Chromophore specificity and bathochromic properties
Halogenated building blocks
Regioselective electrophilic substitution
Cross-coupling precursor utility

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